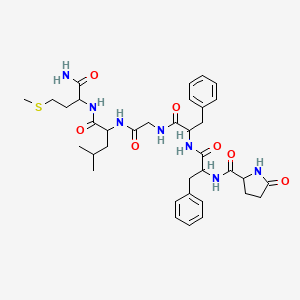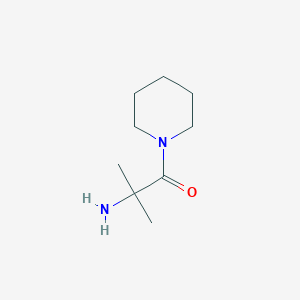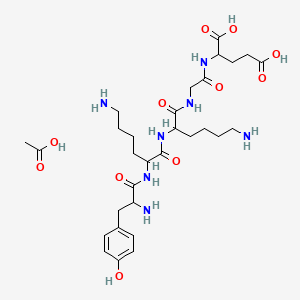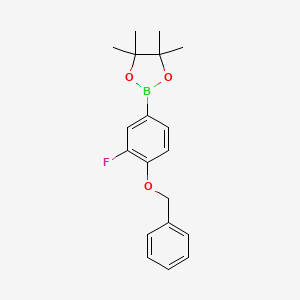![molecular formula C13H19Cl2N B12317540 2-[(4-Chlorophenyl)methyl]cyclohexan-1-amine hydrochloride](/img/structure/B12317540.png)
2-[(4-Chlorophenyl)methyl]cyclohexan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is structurally related to ketamine and phencyclidine (PCP), and it has been used in both veterinary and human medicine for its anesthetic and analgesic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chlorophenyl)methyl]cyclohexan-1-amine hydrochloride involves several steps. One common method starts with the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide to form 1-(2-chlorophenyl)-cyclohexanol . This intermediate is then dehydrated using an acidic ionic liquid to produce 1-(2-chlorophenyl)-cyclohexene . The alkene is oxidized by potassium permanganate to yield the corresponding hydroxy ketone . Finally, the hydroxy ketone undergoes imination with methylamine and rearrangement at elevated temperatures to form the desired product .
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The use of safer and more environmentally friendly reagents and solvents is also emphasized to minimize the environmental impact of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(4-Chlorophenyl)methyl]cyclohexan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxy ketones using oxidizing agents like potassium permanganate.
Reduction: It can be reduced to form amines using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or sodium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: Hydroxy ketones.
Reduction: Primary amines.
Substitution: Substituted cyclohexylamines.
Applications De Recherche Scientifique
2-[(4-Chlorophenyl)methyl]cyclohexan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various arylcyclohexylamine derivatives.
Biology: Studied for its effects on the central nervous system and its potential as a neuroprotective agent.
Medicine: Investigated for its anesthetic and analgesic properties, as well as its potential use in treating depression and other psychiatric disorders.
Industry: Utilized in the development of new anesthetic drugs and in the study of receptor-ligand interactions.
Mécanisme D'action
The mechanism of action of 2-[(4-Chlorophenyl)methyl]cyclohexan-1-amine hydrochloride involves its interaction with the N-methyl-D-aspartate (NMDA) receptor, where it acts as an antagonist . By blocking the NMDA receptor, the compound inhibits the excitatory neurotransmitter glutamate, leading to its anesthetic and analgesic effects . Additionally, it may interact with other receptors and ion channels, contributing to its overall pharmacological profile .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ketamine: Another arylcyclohexylamine with similar anesthetic properties but a different safety profile.
Phencyclidine (PCP): Shares structural similarities but has a higher potential for abuse and neurotoxicity.
Methoxetamine (MXE): A derivative of ketamine with similar effects but a longer duration of action.
Uniqueness
2-[(4-Chlorophenyl)methyl]cyclohexan-1-amine hydrochloride is unique due to its lower potency compared to ketamine and PCP, which may result in a different safety and side effect profile . Its potential use in treating psychiatric disorders also sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C13H19Cl2N |
|---|---|
Poids moléculaire |
260.20 g/mol |
Nom IUPAC |
2-[(4-chlorophenyl)methyl]cyclohexan-1-amine;hydrochloride |
InChI |
InChI=1S/C13H18ClN.ClH/c14-12-7-5-10(6-8-12)9-11-3-1-2-4-13(11)15;/h5-8,11,13H,1-4,9,15H2;1H |
Clé InChI |
YDJQACDSDHEJAA-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C(C1)CC2=CC=C(C=C2)Cl)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate;sodium](/img/structure/B12317465.png)

![4-hydroxy-6-(1H-indol-3-yl)-5,6,6a,7,8,9-hexahydropyrrolo[2,1-c][1,4]benzodiazepin-11-one](/img/structure/B12317483.png)

![1-[3-(Difluoromethoxy)phenyl]ethane-1,2-diamine dihydrochloride](/img/structure/B12317494.png)
![3-Methyl-decahydro-1,5-methano-pyrido[1,2-a][1,5]diazocine](/img/structure/B12317507.png)
![11-Hydroxy-17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),5,15,17,19-pentaen-13-one](/img/structure/B12317509.png)

![2-amino-N-[2-[3-[2,2-diethoxyethyl(2-phenylethyl)amino]-3-oxopropyl]naphthalen-1-yl]propanamide](/img/structure/B12317531.png)

![2-chloro-1-[(7E)-7-(4-methoxybenzylidene)-3-(4-methoxyphenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]ethanone](/img/structure/B12317533.png)
![6-azido-N-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethyl]hexanamide](/img/structure/B12317535.png)

